
methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
Übersicht
Beschreibung
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate (MDE) is a novel compound that has recently been developed for use in various scientific research applications. It is an organofluorine compound with a cyclopropane ring, two fluorine atoms, and an ester group. MDE has been studied for its potential to act as a catalyst in organic synthesis, as well as its potential to be used in drug design and other biomedical applications.
Wirkmechanismus
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate acts as a catalyst in organic synthesis by promoting the formation of carbon-carbon bonds. It is believed that the cyclopropane ring of this compound acts as an electron-withdrawing group, which stabilizes the transition state of the reaction and facilitates the formation of a carbon-carbon bond. Additionally, the presence of two fluorine atoms in this compound increases the electrophilicity of the compound and enhances its catalytic activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in fatty acid biosynthesis, as well as enzymes involved in the metabolism of carbohydrates and amino acids. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound and is not prone to decomposition or oxidation. Additionally, it is relatively easy to synthesize and can be used in a variety of different reactions. However, this compound also has some limitations. It is a relatively expensive compound, and its use in lab experiments may be limited due to its cost. Additionally, this compound is a relatively toxic compound and should be handled with caution.
Zukünftige Richtungen
There are a variety of potential future directions for methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate research. One potential future direction is to further study the biochemical and physiological effects of this compound. Additionally, research could be conducted on the potential of this compound to be used in drug design and other biomedical applications. Additionally, research could be conducted on the potential of this compound to be used as a catalyst in organic synthesis. Finally, research could be conducted on the potential of this compound to be used as a reagent in the synthesis of other compounds.
Synthesemethoden
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can be synthesized through a variety of methods, including the reaction of a difluorocyclopropane-1-carboxylic acid with a methylating agent such as dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dichloromethane. The reaction is typically carried out at room temperature and yields this compound in high yields.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has been studied for its potential to act as a catalyst in organic synthesis. It has been used in the synthesis of a variety of compounds, including the synthesis of esters, amides, and amines. This compound has also been studied for its potential to be used in drug design and other biomedical applications. It has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antimalarial drugs.
Eigenschaften
IUPAC Name |
methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-6(8,9)7(3-4-7)5(10)11-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWOQQQHODSPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(=O)OC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169049 | |
| Record name | Cyclopropanecarboxylic acid, 1-(1,1-difluoroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909319-67-0 | |
| Record name | Cyclopropanecarboxylic acid, 1-(1,1-difluoroethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909319-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 1-(1,1-difluoroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



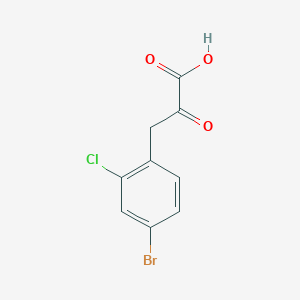



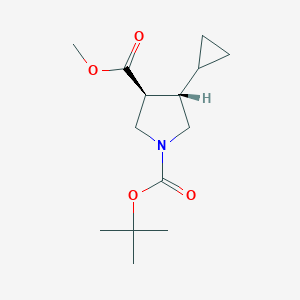
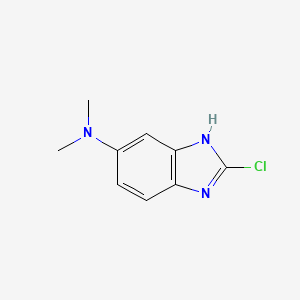
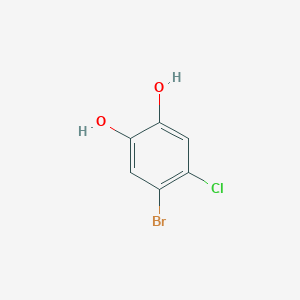
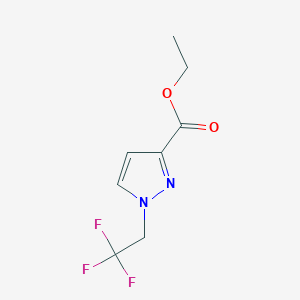
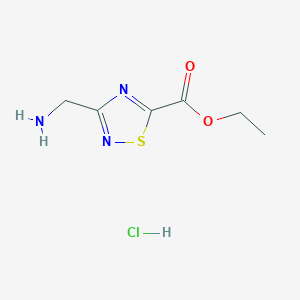

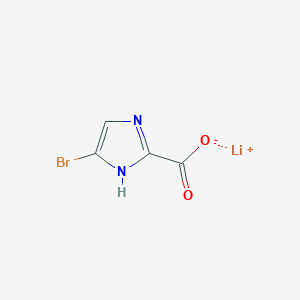
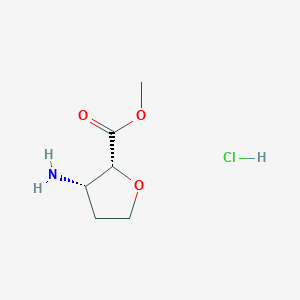
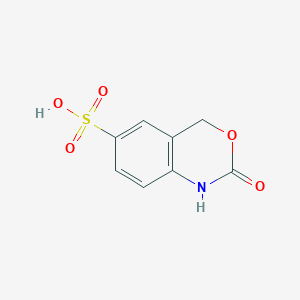
![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)